molecular formula C13H11BrClNO2S B7869105 N-(3-Bromobenzyl)-4-chlorobenzenesulfonamide

N-(3-Bromobenzyl)-4-chlorobenzenesulfonamide

Cat. No. B7869105
M. Wt: 360.65 g/mol
InChI Key: QFMGWDNFGSWRDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Bromobenzyl)-4-chlorobenzenesulfonamide is a useful research compound. Its molecular formula is C13H11BrClNO2S and its molecular weight is 360.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-Bromobenzyl)-4-chlorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Bromobenzyl)-4-chlorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photodynamic Therapy for Cancer Treatment: A zinc phthalocyanine substituted with benzenesulfonamide derivatives, similar in structure to N-(3-Bromobenzyl)-4-chlorobenzenesulfonamide, was synthesized and characterized. It demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a potential Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

  • Photocatalytic Applications: Another study synthesized zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents. The photophysical and photochemical properties of this compound were investigated, revealing its suitability and sufficiency for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).

  • Antibacterial and Enzyme Inhibition: N-(Dimethylphenyl substituted)-N-Ethyl/Benzyl-4-Chlorobenzenesulfonamide derivatives were synthesized and evaluated for their biological potential, showing moderate to good activities against Gram-negative & Gram-positive bacteria and enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes (Aziz‐ur‐Rehman et al., 2014).

  • Analytical Applications: Sodium N-bromo-p-nitrobenzenesulfonamide (bromamine-N), a compound related to N-(3-Bromobenzyl)-4-chlorobenzenesulfonamide, has been used as an oxidizing titrant in analytical chemistry, demonstrating its efficacy in the direct titration of various compounds (Gowda et al., 1983).

properties

IUPAC Name

N-[(3-bromophenyl)methyl]-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrClNO2S/c14-11-3-1-2-10(8-11)9-16-19(17,18)13-6-4-12(15)5-7-13/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMGWDNFGSWRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Bromobenzyl)-4-chlorobenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Bromobenzyl)-4-chlorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3-Bromobenzyl)-4-chlorobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(3-Bromobenzyl)-4-chlorobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(3-Bromobenzyl)-4-chlorobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(3-Bromobenzyl)-4-chlorobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(3-Bromobenzyl)-4-chlorobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.